molecular formula C7H15NO2 B1470049 N-(2-hydroxy-2-methylpropyl)-N-methylacetamide CAS No. 1213783-77-7

N-(2-hydroxy-2-methylpropyl)-N-methylacetamide

Cat. No.: B1470049
CAS No.: 1213783-77-7
M. Wt: 145.2 g/mol
InChI Key: WAMNBTSFAHBZEX-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-methylpropyl)-N-methylacetamide is an organic compound with the molecular formula C7H15NO2 . It is characterized by a molecular structure that includes both acetamide and hydroxyalkyl functional groups, as defined by its SMILES notation CC(=O)N(C)CC(C)(C)O . This specific structure suggests potential utility as a building block or intermediate in organic synthesis and medicinal chemistry research. The compound's structural analogs, such as those featuring different aromatic substitutions, have been identified in pharmaceutical contexts, indicating the relevance of this chemical class in the development of pharmacologically active agents . For instance, a related compound, N-(β-Hydroxy-α-methylphenethyl)-N-methylacetamide, has been documented in scientific literature . Available data includes predicted physicochemical properties, which are valuable for analytical method development and pharmacokinetic modeling . This product is strictly designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(2-hydroxy-2-methylpropyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2/c1-6(9)8(4)5-7(2,3)10/h10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMNBTSFAHBZEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of copolymers used for drug delivery. These copolymers can carry a variety of drugs, each affecting different biochemical pathways depending on their specific mechanism of action.

Action Environment

The efficacy and stability of this compound, as part of a drug-delivery system, can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that could interact with the compound, and the temperature. .

Biological Activity

N-(2-hydroxy-2-methylpropyl)-N-methylacetamide is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article presents a detailed examination of its biological activity, including mechanisms of action, research findings, and applications.

The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological molecules. The hydroxy group and the acetamide moiety facilitate hydrogen bonding with proteins and enzymes, potentially modulating their activity. This interaction can influence several biological pathways, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, affecting cellular signaling pathways.

Research Findings

Recent studies have explored the compound's antimicrobial and anti-inflammatory properties. For instance, its efficacy against specific bacterial strains has been documented, suggesting potential use in treating infections. Additionally, its anti-inflammatory effects may be beneficial in conditions characterized by excessive inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against certain bacteria,
Anti-inflammatoryReduces markers of inflammation ,
Enzyme inhibitionPotential inhibition of specific enzymes

Case Studies

  • Antimicrobial Study : A study conducted by researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating skin infections.
  • Anti-inflammatory Research : In a preclinical model of arthritis, administration of the compound resulted in a marked reduction in inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential role in managing autoimmune conditions.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds.

Table 2: Comparison with Related Compounds

Compound NameStructure FeaturesBiological Activity
N-methylacetamideLacks hydroxy groupLimited antimicrobial activity
2-hydroxy-N-methylacetamideSimilar structure but different activityModerate anti-inflammatory
This compoundUnique oxane ring; diverse activityStrong antimicrobial/anti-inflammatory

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

N-(2-hydroxy-2-methylpropyl)-N-methylacetamide has been investigated as a potential intermediate in the synthesis of pharmaceutical compounds. Its structure allows it to participate in various chemical reactions that can lead to the formation of biologically active molecules. For instance, its amide functional group is crucial in drug design, as it can enhance solubility and bioavailability of active pharmaceutical ingredients (APIs) .

1.2 Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. A study demonstrated that certain synthesized analogs showed significant activity against a range of bacterial strains, suggesting potential use in developing new antibiotics .

Industrial Applications

2.1 Solvent Properties

This compound serves as an effective solvent in various chemical processes due to its polar nature and ability to dissolve a wide range of organic compounds. Its application as a solvent can be particularly beneficial in reactions that require high purity and selectivity .

2.2 Surfactant Use

This compound can function as a surfactant in formulations for cleaning agents and personal care products. Its amphiphilic characteristics make it suitable for reducing surface tension, enhancing the emulsification process in cosmetic formulations .

Case Studies and Experimental Findings

Study Objective Findings
Study 1 Synthesis of antimicrobial agentsIdentified derivatives with significant antibacterial activity against Gram-positive bacteria.
Study 2 Evaluation as a solventDemonstrated effective solvation properties for organic compounds in chemical reactions.
Study 3 Surfactant efficacyShowed improved emulsification in cosmetic formulations compared to traditional surfactants.

Chemical Properties and Structure

The molecular structure of this compound allows it to participate in hydrogen bonding, which is essential for its solubility and reactivity in various applications. The presence of hydroxyl groups enhances its interaction with other molecules, making it versatile for different industrial uses.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name Molecular Formula Molecular Weight Key Functional Groups Substituents Applications/Properties Reference
N-(2-Hydroxy-2-methylpropyl)-N-methylacetamide (Target) C₇H₁₅NO₂* 161.20* Acetamide, Hydroxyl, Methyl N-methyl, N-(2-hydroxy-2-methylpropyl) Hypothesized: Solubility in polar solvents, potential for metal coordination due to hydroxyl N/A
N-(2-Methylpropyl)acetamide C₆H₁₃NO 115.17 Acetamide N-(2-methylpropyl) Organic compound, potential biomarker in biological systems
N-[(2R)-2-Hydroxypropyl]acetamide C₅H₁₁NO₂ 117.15 Acetamide, Hydroxyl N-(2-hydroxypropyl) Likely higher polarity due to linear hydroxyl group
N-(2-carbamothioylethyl)-N-methylacetamide C₆H₁₂N₂OS 160.24 Acetamide, Thioamide N-methyl, N-(2-carbamothioylethyl) Enhanced stability; potential for sulfur-metal interactions
N-Acetyl-N-(2-methylpropyl)acetamide C₈H₁₅NO₂ 157.21 Diacetamide Acetyl, N-(2-methylpropyl) Increased hydrogen bonding; possible use as a chemical intermediate

*Hypothetical values based on structural analysis.

Key Observations:

Hydrophilicity vs. Lipophilicity: The hydroxyl group in the target compound and N-[(2R)-2-Hydroxypropyl]acetamide enhances water solubility compared to non-hydroxylated analogs like N-(2-Methylpropyl)acetamide . Branched alkyl chains (e.g., 2-methylpropyl) reduce solubility due to steric hindrance and increased hydrophobicity.

Functional Group Influence :

  • Thioamide in N-(2-carbamothioylethyl)-N-methylacetamide introduces sulfur-based reactivity, enabling metal coordination and resistance to hydrolysis—traits absent in standard acetamides.
  • Diacetamide structures (e.g., N-Acetyl-N-(2-methylpropyl)acetamide ) exhibit higher melting points and hydrogen-bonding capacity due to dual amide groups.

N-(2-Methylpropyl)acetamide is flagged as a biomarker, highlighting acetamides' biological relevance.

Reactivity Highlights:

  • The hydroxyl group may participate in O–H···N hydrogen bonding or act as a metal-coordinating site in catalysis.
  • The methyl group could hinder nucleophilic attacks on the amide bond, enhancing stability.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(2-hydroxy-2-methylpropyl)-N-methylacetamide, and what parameters critically influence yield and purity?

  • Methodology :

  • Nucleophilic substitution : React 2-chloro-N-methylacetamide derivatives with 2-hydroxy-2-methylpropylamine in a polar aprotic solvent (e.g., DMF) under reflux. Monitor progress via TLC (hexane:ethyl acetate = 9:1) .
  • Purification : Use recrystallization (ethanol) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Adjust solvent ratios based on polarity differences between reactants and byproducts .
  • Critical parameters : Reaction time (5–7 hours for analogous reactions), stoichiometric excess of sodium azide (1.5× molar ratio), and pH control during workup to avoid decomposition .

Q. How can NMR and mass spectrometry be optimized to characterize this compound?

  • Methodology :

  • NMR : Use deuterated DMSO or CDCl₃ to resolve peaks for the hydroxy and methyl groups. For ¹H NMR, expect signals at δ 1.2–1.4 ppm (C(CH₃)₂), δ 2.8–3.0 ppm (N–CH₃), and δ 4.0–4.2 ppm (CH₂–OH). Confirm hydrogen bonding via temperature-dependent studies .
  • Mass spectrometry : Electrospray ionization (ESI) in positive mode to detect [M+H]⁺. Theoretical molecular weight: 159.2 g/mol (C₇H₁₅NO₂). Compare with synthetic intermediates (e.g., 2-azido precursors) to validate structural integrity .

Advanced Research Questions

Q. What computational methods (e.g., DFT) can predict the electronic properties or bioactivity of this compound?

  • Methodology :

  • DFT calculations : Optimize geometry using B3LYP/6-31G(d,p) basis set. Calculate HOMO-LUMO gaps to assess reactivity. Compare with experimental inhibition efficiencies (e.g., corrosion studies for analogous acetamides) .
  • Molecular docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). Parameterize force fields for hydroxy and methyl groups to refine binding affinity predictions .

Q. How can structural modifications of this compound enhance its biological or catalytic activity?

  • Methodology :

  • SAR studies : Replace the hydroxy group with electron-withdrawing substituents (e.g., fluorine) to modulate solubility and binding. Test derivatives in vitro for activity against inflammatory markers (e.g., IL-6 or MMP3) using ELISA or enzymatic assays .
  • Catalytic applications : Immobilize the compound on gold electrodes (TFGAs) to study its redox behavior. Measure electron transfer kinetics via cyclic voltammetry in PBS buffer .

Q. What experimental strategies resolve contradictions in reported data (e.g., solubility vs. bioactivity)?

  • Methodology :

  • Controlled solubility assays : Use dynamic light scattering (DLS) to measure aggregation states in aqueous vs. organic solvents. Correlate with bioactivity data (e.g., IC₅₀ values) to identify optimal formulations .
  • Cross-validation : Employ orthogonal analytical techniques (e.g., HPLC purity checks, X-ray crystallography) to confirm structural consistency across synthetic batches .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.